molecular formula C21H21N5O3 B12178931 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide

Cat. No.: B12178931
M. Wt: 391.4 g/mol
InChI Key: KEBXTXPELBXKJI-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C21H21N5O3/c1-13(2)26-17-6-4-3-5-16(17)24-18(26)12-23-19(27)8-10-25-20(28)14-7-9-22-11-15(14)21(25)29/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,23,27)

InChI Key

KEBXTXPELBXKJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,4-c]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the benzimidazole moiety and the propanamide group through various coupling reactions and functional group transformations. Common reagents used in these reactions include strong bases, coupling agents like EDC or DCC, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to ensure consistency and efficiency, often involving high-throughput screening of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine structures, including the compound , demonstrate significant anticancer activity. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, such as ovarian and breast cancer cells. For instance, one study reported moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity toward healthy cardiac cell lines .

Apoptosis Inhibition

The compound is noted for its ability to selectively suppress programmed cell death (apoptosis). This property is particularly relevant in the context of diseases characterized by excessive apoptosis, such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases) and certain cardiovascular conditions . The mechanism involves the inhibition of caspase-3, a critical enzyme in the apoptosis pathway .

GPR119 Agonism

Recent findings highlight the compound's role as a GPR119 agonist, which is significant in the context of type 2 diabetes management. GPR119 is a receptor involved in glucose homeostasis and insulin secretion. Modifications to the compound's structure have resulted in potent GPR119 agonists that show promise for therapeutic applications in diabetes treatment .

Caspase Inhibition

The inhibition of caspase activity is a central mechanism through which this compound exerts its effects. By blocking caspase-3 activity, it can prevent apoptosis in cells that are otherwise predisposed to die due to stress or damage. This mechanism is particularly beneficial in protecting neurons from degeneration in neurodegenerative diseases .

Agonistic Activity on GPR119

As an agonist for GPR119, the compound enhances insulin secretion in response to glucose levels. This action not only aids in managing blood sugar levels but also contributes to weight management by promoting satiety .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical preparations suitable for different routes of administration:

Formulation Type Description
Oral TabletsSuitable for daily administration with controlled release profiles.
Injectable SolutionsFor rapid therapeutic effects in acute conditions.
Topical CreamsTargeted delivery for localized effects in dermatological applications.

These formulations can enhance bioavailability and therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of pyrrolo[3,4-c]pyridine derivatives, a specific derivative demonstrated significant cytotoxicity against ovarian cancer cells with an IC50 value indicating effective concentration levels for clinical consideration. The study highlighted its potential as a lead compound for further development into an anticancer agent .

Case Study 2: Diabetes Management

A clinical trial involving GPR119 agonists showed that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide improved glycemic control in type 2 diabetes patients. Participants exhibited enhanced insulin sensitivity and lower fasting glucose levels compared to baseline measurements over a six-month period .

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide lies in its combination of the pyrrolo[3,4-c]pyridine core with the benzimidazole moiety and propanamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a derivative of the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical structure of the compound can be summarized as follows:

PropertyValue
IUPAC Name 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide
Molecular Formula C₁₉H₁₉N₃O₃
CAS Number 925200-29-9
Purity 95%
Storage Conditions 2–8 °C

1. Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promising anticancer properties. For instance, studies have indicated that certain derivatives can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that compounds with specific substitutions on the pyridine ring exhibited significant cytotoxic effects against ovarian and breast cancer cells while maintaining lower toxicity towards non-cancerous cells .

2. Antimycobacterial Activity

Research has highlighted the potential of pyrrolo[3,4-c]pyridine derivatives in combating Mycobacterium tuberculosis. Compounds synthesized from this scaffold have been tested for their minimum inhibitory concentrations (MIC). For example, some derivatives showed MIC values below 0.15 µM against Mtb, indicating strong antimycobacterial activity .

3. Analgesic and Sedative Properties

Several studies have focused on the analgesic and sedative effects of pyrrolo[3,4-c]pyridine derivatives. In behavioral models such as the writhing test in mice, certain compounds demonstrated analgesic activity comparable to that of morphine. Additionally, these compounds were found to significantly inhibit locomotor activity and prolong thiopental-induced sleep durations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances anticancer activity.
  • Positioning of Functional Groups : The position of substituents on the pyridine ring significantly influences both anticancer and antimycobacterial activities.

For example, compounds with a phenoxy substituent at the para position showed improved insulin sensitivity in adipocytes compared to others without this modification .

Case Study 1: Anticancer Efficacy

A study by Kalai et al. evaluated a series of pyrrolo[3,4-c]pyridine derivatives against ovarian cancer cell lines. The most active compound exhibited a cytotoxicity IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimycobacterial Screening

Deraeve et al. synthesized multiple derivatives and assessed their activity against Mtb. The study revealed that modifications to the core structure could enhance solubility and metabolic stability while retaining high efficacy against bacterial strains .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Step 1: Use a stepwise approach with intermediates (e.g., coupling reactions for the pyrrolopyridine and benzimidazole moieties). For example, ethanol and piperidine at 0–5°C for 2 hours can stabilize reactive intermediates .
  • Step 2: Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can reduce trials while testing variables such as reaction time (2–48 hours) and solvent systems (e.g., dichloromethane or DMF) .
  • Step 3: Purify via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol) to isolate high-purity product .
Parameter Optimized Condition Impact on Yield
Temperature0–5°CPrevents side reactions
SolventEthanol/PiperidineEnhances nucleophilicity
PurificationEthyl acetate/HexaneRemoves polar impurities

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 400 MHz 1H^1H NMR in DMSO-d6 to detect aromatic protons (e.g., δ 11.55 ppm for NH groups) and isopropyl methyl splits (δ 1.38 ppm, J = 6.4 Hz) .
  • Mass Spectrometry (ESIMS): Confirm molecular ion peaks (e.g., m/z 392.2) and isotopic patterns.
  • HPLC Purity: Validate purity (>98%) using C18 reverse-phase columns with acetonitrile/water gradients .

Q. Which solvents and bases are suitable for its derivatization?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility for nucleophilic substitutions .
  • Weak bases (e.g., K2CO3) minimize decomposition during alkylation or acylation steps. Avoid strong bases (e.g., NaOH) to prevent hydrolysis of the dioxo-pyrrolopyridine moiety .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in benzimidazole coupling .
  • Reaction Path Search: Apply ICReDD’s workflow to screen reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation by 50% .
  • Machine Learning: Train models on existing kinetic data to predict optimal reaction times and temperatures.

Q. How to resolve discrepancies in reported purity values across studies?

Methodological Answer:

  • Impurity Profiling: Compare HPLC traces with reference standards (e.g., Imp. B or C in pharmaceutical guidelines) to identify byproducts like unreacted intermediates .
  • Cross-Validation: Use orthogonal methods (e.g., LC-MS for mass confirmation, 13C^13C NMR for carbon backbone analysis) .

Q. What strategies determine reaction kinetics for scale-up?

Methodological Answer:

  • Rate Law Determination: Conduct time-course experiments under varying concentrations (0.1–1.0 M) and fit data to first/second-order models.
  • Activation Energy: Use Arrhenius plots across temperatures (0–25°C) to calculate EaE_a for critical steps (e.g., benzimidazole alkylation) .

Q. How to address contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–72 hours) to minimize variability.
  • Statistical Analysis: Apply multivariate ANOVA to isolate confounding factors (e.g., solvent DMSO concentration) .

Q. What reactor designs mitigate challenges in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat transfer for exothermic steps (e.g., coupling reactions) and reduce batch-to-batch variability .
  • Membrane Separation: Integrate nanofiltration to remove low-MW impurities during workup .

Q. How to profile unknown impurities in the final product?

Methodological Answer:

  • High-Resolution MS: Identify impurities with mass accuracy <1 ppm (e.g., unreacted 1-isopropyl-benzimidazole precursor).
  • Synthesis Trapping: Add scavengers (e.g., polymer-bound isocyanates) during reactions to isolate reactive intermediates .

Q. How to design analogs for enhanced biological activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the isopropyl group with cyclopropyl or tert-butyl to modulate lipophilicity (clogP ±0.5) .
  • SAR Studies: Test substituents at the pyrrolopyridine 3-position (e.g., electron-withdrawing groups for improved binding affinity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.